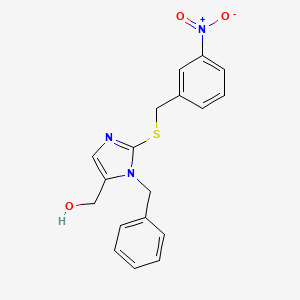
(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzyl group, a nitrobenzyl thioether, and a hydroxymethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
Similar compounds have been found to bind to an agonist in the active site of the 4ll1 protein . This protein plays a crucial role in various biological processes.
Mode of Action
For instance, similar compounds have been found to lead to the inactivation of the 4ll1 protein .
Biochemical Pathways
The inactivation of the 4ll1 protein by similar compounds suggests that the compound may affect pathways related to this protein .
Result of Action
Similar compounds have been found to create beneficial effects during the treatment of diabetes by inactivating the 4ll1 protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Thioether Formation: The nitrobenzyl thioether can be formed by reacting 3-nitrobenzyl chloride with a thiol in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the imidazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Benzyl chloride, thiols, and suitable bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
科学研究应用
(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
1-benzyl-2-phenyl-benzimidazole: Another imidazole derivative with similar structural features but different biological activities.
3-nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the imidazole ring and thioether linkage.
Benzyl imidazole: Contains the benzyl group and imidazole ring but lacks the nitrobenzyl thioether and hydroxymethyl group.
Uniqueness
(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
[3-benzyl-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-5-2-1-3-6-14)25-13-15-7-4-8-16(9-15)21(23)24/h1-10,22H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUMZZQKIVATKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)
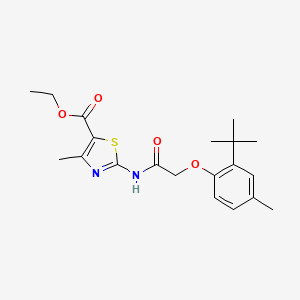
![4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2970918.png)
![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
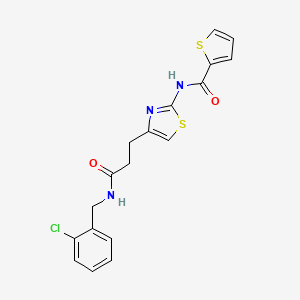

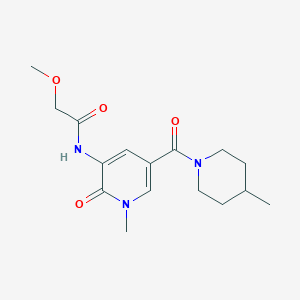
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)
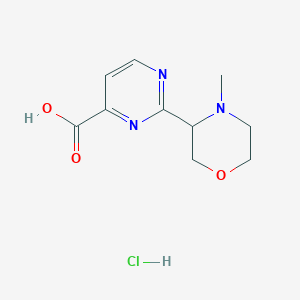
![N-(3-chloro-4-methylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2970933.png)
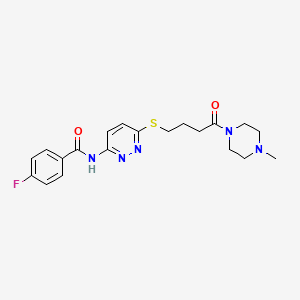
![2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2970935.png)
![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2970938.png)
